N-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)cyclohex-3-ene-1-carboxamide
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Overview
Description
N-(3,5-dioxo-4-azatricyclo[52102,6]dec-8-en-4-yl)cyclohex-3-ene-1-carboxamide is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)cyclohex-3-ene-1-carboxamide typically involves multiple steps. One common method includes the reaction of 4-isocyanatomethyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione with various electrophiles . The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)cyclohex-3-ene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution, where nucleophiles replace specific atoms or groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
N-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)cyclohex-3-ene-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials, including self-healing polymers.
Mechanism of Action
The mechanism of action of N-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)cyclohex-3-ene-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl derivatives: These compounds share a similar tricyclic structure but differ in their functional groups.
Norbornene derivatives: These compounds have a related bicyclic structure and are used in similar applications.
Uniqueness
N-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)cyclohex-3-ene-1-carboxamide stands out due to its specific combination of functional groups and tricyclic structure, which confer unique chemical properties and reactivity. This makes it particularly valuable in specialized research and industrial applications .
Properties
IUPAC Name |
N-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)cyclohex-3-ene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c19-14(9-4-2-1-3-5-9)17-18-15(20)12-10-6-7-11(8-10)13(12)16(18)21/h1-2,6-7,9-13H,3-5,8H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWQJAINGHKKVPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NN2C(=O)C3C4CC(C3C2=O)C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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